molecular formula C10H11F2N3S B1481727 1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098135-16-9

1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No. B1481727
CAS RN: 2098135-16-9
M. Wt: 243.28 g/mol
InChI Key: PQWHXXKENBWWGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes the compound , has been a topic of interest in recent years. Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . A multicomponent Chichibabin pyridine synthesis reaction has been used to synthesize a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent molecular hybrid .


Molecular Structure Analysis

The molecular structure of thiophene derivatives has been studied using DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . The 3D structure of this subunit, important for the interaction with the receptor, is strongly influenced by long-range interactions .


Chemical Reactions Analysis

Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Scientific Research Applications

Cytochrome P450 Inhibition

Cytochrome P450 enzymes are critical for the metabolism of many drugs. Selective inhibitors for these enzymes, like those from the pyrazole and thiophene families, are essential for understanding drug-drug interactions and developing safer therapeutic regimens. For instance, specific inhibitors have been identified for various CYP isoforms, indicating the significance of structural specificity in enzyme inhibition, which can be relevant for compounds like 1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine in drug metabolism studies (Khojasteh et al., 2011).

Thiophene Analogs and Carcinogenicity

Thiophene analogs, like the thiophene moiety in the compound of interest, have been synthesized and evaluated for potential carcinogenicity, indicating their relevance in toxicological research and drug discovery. Studies on thiophene derivatives provide insights into their biological activities and potential safety profiles, which could apply to compounds containing thiophene rings (Ashby et al., 1978).

Pyrazoline Derivatives in Medicinal Chemistry

Pyrazoline derivatives exhibit a wide range of biological activities, including anti-inflammatory and antibacterial properties. Research into the trifluoromethylpyrazoles demonstrates the importance of substituent positioning on the pyrazole nucleus for activity variation, which could be relevant for similar compounds in developing new therapeutic agents (Kaur et al., 2015).

properties

IUPAC Name

1-[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3S/c1-13-6-7-5-8(9-3-2-4-16-9)14-15(7)10(11)12/h2-5,10,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWHXXKENBWWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C(F)F)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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